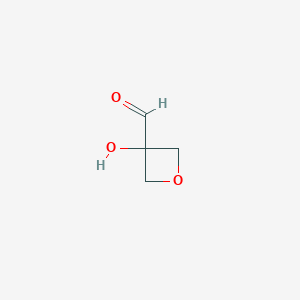
3-Hydroxyoxetane-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxyoxetane-3-carbaldehyde: is an organic compound that features both an oxetane ring and an aldehyde functional group. The oxetane ring is a four-membered cyclic ether, which is known for its strain and reactivity. The presence of the hydroxyl group and the aldehyde group makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of a carboxylic acid with an epichlorohydrin to form an ester, which is then hydrolyzed and cyclized to form the oxetane ring . The final step involves the oxidation of the hydroxyl group to form the aldehyde.
Industrial Production Methods: Industrial production of 3-Hydroxyoxetane-3-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and specific reaction conditions are employed to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxyoxetane-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and thiols can react with the oxetane ring under mild conditions.
Major Products Formed:
Oxidation: Formation of 3-oxetane carboxylic acid.
Reduction: Formation of 3-hydroxyoxetane-3-methanol.
Substitution: Formation of various substituted oxetane derivatives.
Scientific Research Applications
Chemistry: 3-Hydroxyoxetane-3-carbaldehyde is used as a building block in organic synthesis. Its reactivity makes it valuable for the preparation of complex molecules and polymers.
Biology: In biological research, this compound is studied for its potential as a reactive intermediate in biochemical pathways. Its ability to form stable adducts with biomolecules is of particular interest.
Medicine: The compound is explored for its potential therapeutic applications. Its unique structure allows it to interact with biological targets in novel ways, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Hydroxyoxetane-3-carbaldehyde involves its ability to undergo various chemical transformations. The oxetane ring’s strain makes it prone to ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with molecular targets, such as enzymes and receptors, leading to biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, modulating their activity.
Comparison with Similar Compounds
3-Hydroxyoxetane: Lacks the aldehyde group but shares the oxetane ring and hydroxyl group.
3-Oxetanone: Contains a ketone group instead of an aldehyde.
3-Methyl-3-oxetanemethanol: Features a methyl group and a hydroxyl group on the oxetane ring.
Uniqueness: 3-Hydroxyoxetane-3-carbaldehyde is unique due to the presence of both the hydroxyl and aldehyde groups on the oxetane ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications. The compound’s reactivity and ability to form stable adducts with biomolecules make it particularly valuable in scientific research and industrial applications.
Properties
Molecular Formula |
C4H6O3 |
|---|---|
Molecular Weight |
102.09 g/mol |
IUPAC Name |
3-hydroxyoxetane-3-carbaldehyde |
InChI |
InChI=1S/C4H6O3/c5-1-4(6)2-7-3-4/h1,6H,2-3H2 |
InChI Key |
FIXVBRRQHYCKGL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















